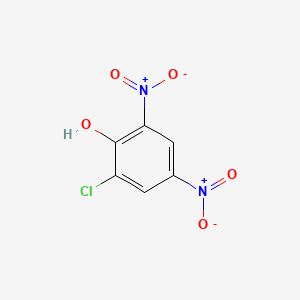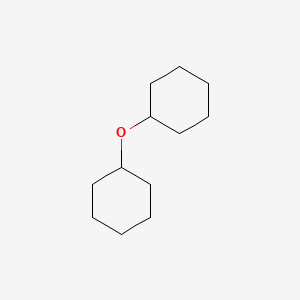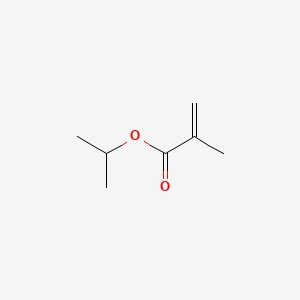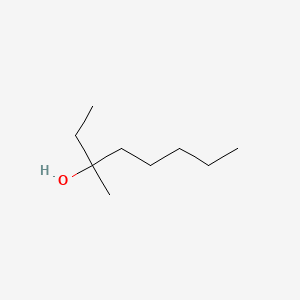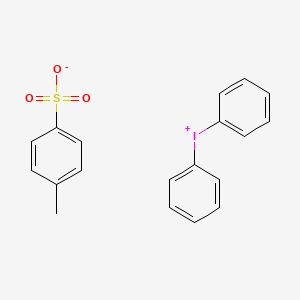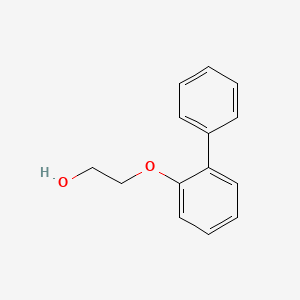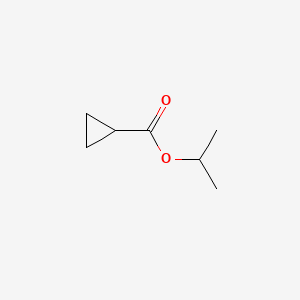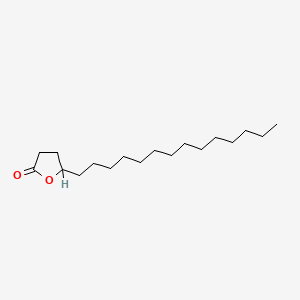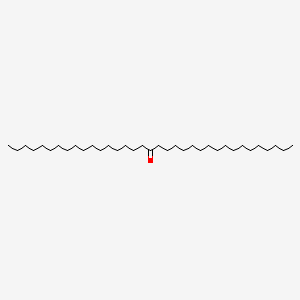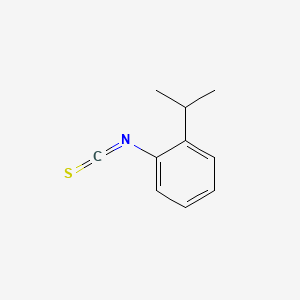
2-Isopropylphenyl isothiocyanate
Descripción general
Descripción
2-Isopropylphenyl isothiocyanate (IPTC) is a chemical compound that belongs to the class of isothiocyanates. It is a colorless to yellow liquid with a pungent odor. IPTC is widely used in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
2-Isopropylphenyl isothiocyanate is utilized in the synthesis of various structurally and pharmaceutically interesting compounds. For instance, Zhang, Jia, Wang, and Fan (2011) demonstrated its use in the efficient synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles in water, highlighting its role in creating valuable compounds for potential pharmaceutical applications (Zhang, Jia, Wang, & Fan, 2011).
Anticancer Properties
Research by Zhang and Talalay (1994) showed that organic isothiocyanates, including 2-isopropylphenyl isothiocyanate, exhibit anticarcinogenic activities. These compounds can block tumor production induced by various carcinogens in animal models, suggesting their potential in cancer prevention (Zhang & Talalay, 1994).
Cellular Proliferation and Cell Cycle Arrest
Visanji et al. (2004) investigated the effects of isothiocyanates, including 2-isopropylphenyl isothiocyanate, on cell proliferation. Their findings indicated that these compounds could inhibit DNA synthesis and induce cell cycle arrest in certain cell lines, which contributes to their potential as anticancer agents (Visanji, Duthie, Pirie, Thompson, & Padfield, 2004).
Mechanisms of Anticarcinogenic Phase 2 Enzymes
Zhang and Talalay (1998) also explored the differential potencies of isothiocyanates as inducers of anticarcinogenic Phase 2 enzymes. This study provides insight into the molecular mechanisms by which isothiocyanates, including 2-isopropylphenyl isothiocyanate, exert their chemoprotective effects, further supporting their potential in cancer prevention (Zhang & Talalay, 1998).
Antimicrobial Activity
Dias, Aires, and Saavedra (2014) evaluated the antimicrobial activity of various isothiocyanates, including 2-isopropylphenyl isothiocyanate. Their research demonstrated the effectiveness of these compounds against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential application in addressing antibiotic-resistant bacterial infections (Dias, Aires, & Saavedra, 2014).
Propiedades
IUPAC Name |
1-isothiocyanato-2-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-8(2)9-5-3-4-6-10(9)11-7-12/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOOMDSEMQHMIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189747 | |
| Record name | 2-Isopropylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylphenyl isothiocyanate | |
CAS RN |
36176-31-5 | |
| Record name | 2-Isopropylphenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036176315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isopropylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isothiocyanato-2-(propan-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



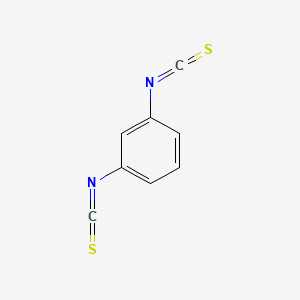
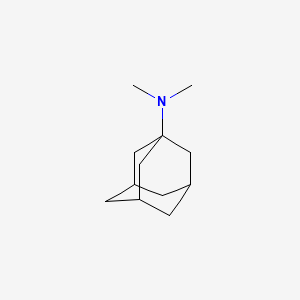
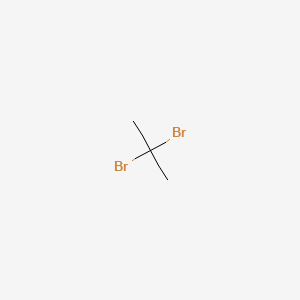
![1,4-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B1583032.png)
